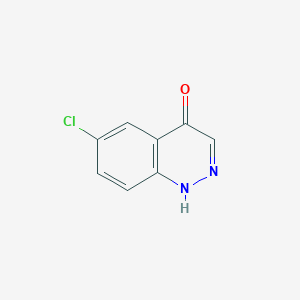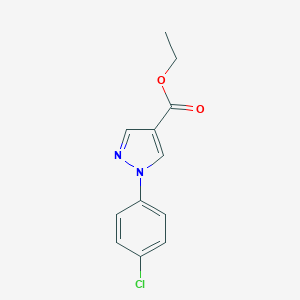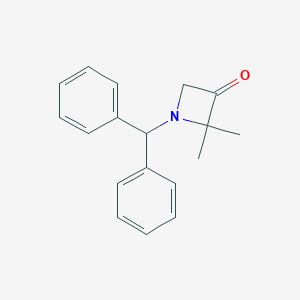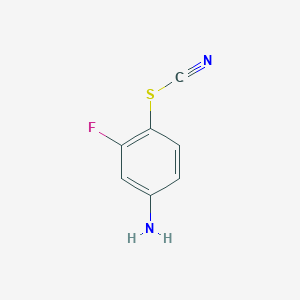
3-Fluoro-4-thiocyanatoaniline
概要
説明
3-Fluoro-4-thiocyanatoaniline is a chemical compound with the CAS Number: 14512-86-8 . Its IUPAC name is 4-amino-2-fluorophenyl thiocyanate . The molecular formula of this compound is C7H5FN2S .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-thiocyanatoaniline consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 168.19 .科学的研究の応用
Pharmacology
3-Fluoro-4-thiocyanatoaniline: is a compound that can be utilized in the development of pharmaceutical drugs. Its structure allows for the introduction of a thiocyanate group into molecules, which can be pivotal in the synthesis of novel drug candidates. This functionality is particularly useful in creating compounds that may interact with various biological targets, potentially leading to the development of new medications for diseases where modulation of such targets is beneficial .
Material Science
In material science, 3-Fluoro-4-thiocyanatoaniline serves as a building block for the synthesis of advanced materials. Its ability to donate an electron-rich aromatic ring can be exploited in the design of organic semiconductors or conductive polymers. These materials are of great interest for applications in solar cells, light-emitting diodes (LEDs), and other electronic devices .
Chemical Synthesis
As a versatile reagent in chemical synthesis, 3-Fluoro-4-thiocyanatoaniline is used to introduce both fluorine and thiocyanate moieties into complex molecules. The presence of fluorine can significantly alter the physical and chemical properties of a compound, such as its lipophilicity, stability, and reactivity, making it a valuable tool for synthetic chemists .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Fluoro-4-thiocyanatoaniline can be employed as chromophores or fluorophores in the development of new analytical reagents. These compounds can be designed to react with specific analytes, resulting in a color change or fluorescence that is detectable and quantifiable, aiding in the analysis of complex samples .
Life Sciences
In life sciences research, 3-Fluoro-4-thiocyanatoaniline can be used to label biomolecules. The thiocyanate group can react with certain functional groups in proteins or nucleic acids, allowing researchers to track these molecules within biological systems. This is particularly useful in studies aimed at understanding the dynamics of biological processes at the molecular level .
Environmental Science
Lastly, 3-Fluoro-4-thiocyanatoaniline may find applications in environmental science as part of sensors for detecting pollutants. The compound’s reactivity with specific environmental toxins can be harnessed to create sensitive detection systems that signal the presence of harmful substances in the air, water, or soil .
Safety and Hazards
3-Fluoro-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
特性
IUPAC Name |
(4-amino-2-fluorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCEAFQQKDBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623788 | |
| Record name | 4-Amino-2-fluorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-thiocyanatoaniline | |
CAS RN |
14512-86-8 | |
| Record name | Thiocyanic acid, 4-amino-2-fluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14512-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-fluorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


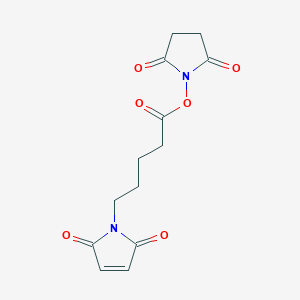

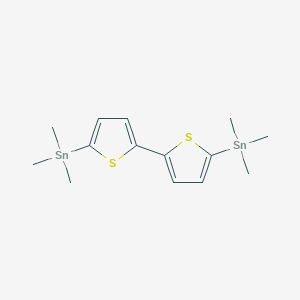

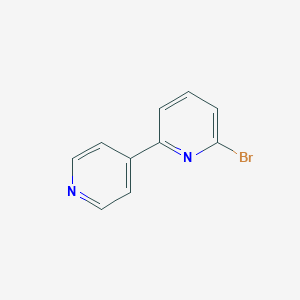
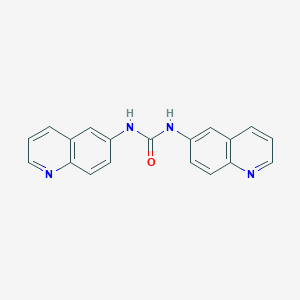
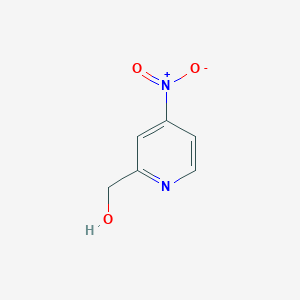
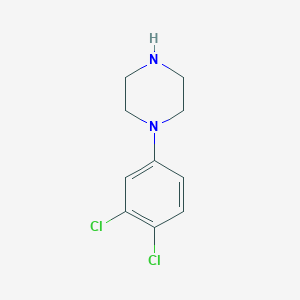
![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)
